N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a bromophenyl group, an oxazole ring, and a dimethylphenoxyacetamide moiety. It has garnered interest in scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Attachment of the Dimethylphenoxyacetamide Moiety: This step involves the reaction of the oxazole derivative with 3,5-dimethylphenoxyacetic acid or its derivative under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research suggests that the compound may have therapeutic potential in treating certain diseases due to its biological activities.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biological processes.
Modulating Receptors: The compound may interact with cellular receptors, influencing signal transduction pathways.
Altering Gene Expression: It can affect the expression of genes related to its biological activities.
Comparison with Similar Compounds
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide can be compared with other similar compounds, such as:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also contains a bromophenyl group and has shown antimicrobial and antiproliferative activities.
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: This derivative has been studied for its antimicrobial and antioxidant properties.
Properties
Molecular Formula |
C19H17BrN2O3 |
---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C19H17BrN2O3/c1-12-7-13(2)9-16(8-12)24-11-18(23)21-19-10-17(22-25-19)14-3-5-15(20)6-4-14/h3-10H,11H2,1-2H3,(H,21,23) |
InChI Key |
NRHKJCGSIIVLSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC(=NO2)C3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.